molecular formula C13H8O2 B1604831 3-(1-Naphthyl)-2-propynoic acid CAS No. 4843-42-9

3-(1-Naphthyl)-2-propynoic acid

Cat. No.: B1604831
CAS No.: 4843-42-9
M. Wt: 196.2 g/mol
InChI Key: AAFMEUUZRXLGAY-UHFFFAOYSA-N
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Description

3-(1-Naphthyl)-2-propynoic acid is an organic compound that features a naphthalene ring attached to a propynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Naphthyl)-2-propynoic acid typically involves the reaction of 1-naphthylacetylene with carbon dioxide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

3-(1-Naphthyl)-2-propynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.

Major Products

The major products formed from these reactions include naphthoquinones, reduced naphthalene derivatives, and substituted naphthalene compounds.

Scientific Research Applications

3-(1-Naphthyl)-2-propynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Naphthyl)-2-propynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylacetic acid: Similar structure but with an acetic acid moiety instead of a propynoic acid.

    2-Naphthylacetic acid: Similar to 1-naphthylacetic acid but with the naphthalene ring attached at a different position.

    Naphthalene-1-carboxylic acid: Lacks the propynoic acid moiety but has a similar naphthalene ring structure.

Uniqueness

3-(1-Naphthyl)-2-propynoic acid is unique due to the presence of the propynoic acid moiety, which imparts distinct reactivity and potential for forming various derivatives. This structural feature differentiates it from other naphthalene-based compounds and expands its utility in synthetic and research applications.

Properties

IUPAC Name

3-naphthalen-1-ylprop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFMEUUZRXLGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353991
Record name 3-(1-naphthyl)prop-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4843-42-9
Record name 3-(1-naphthyl)prop-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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